molecular formula C16H20ClN5O2 B1672595 Fentrazamide CAS No. 158237-07-1

Fentrazamide

Cat. No.: B1672595
CAS No.: 158237-07-1
M. Wt: 349.81 g/mol
InChI Key: LLQPHQFNMLZJMP-UHFFFAOYSA-N
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Description

Fentrazamide (CAS# 158237-07-1) is a selective herbicide belonging to the azolyl-carboxamide chemical family and classified as a tetrazolinone. Its chemical formula is C₁₆H₂₀ClN₅O₂, with a molecular weight of 349.82 g/mol . It is primarily used in rice cultivation to control Echinochloa spp. (barnyard grass) and annual sedges, with application rates ranging from 200 to 300 g active ingredient per hectare (g ai ha⁻¹) . This compound exhibits low mobility in paddy soils, reducing leaching risks, and degrades rapidly in water (half-life: 20–30 days depending on soil type) . Its mode of action involves inhibition of very long chain fatty acid (VLCFA) synthesis, critical for plant cell membrane formation, though recent studies suggest it may also disrupt protein metabolism in weeds .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Fentrazamide (chemical name: 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxamide) has a low aqueous solubility and is characterized by moderate volatility and persistence in aquatic environments. Its primary mode of action involves the inhibition of very long-chain fatty acids, which disrupts cell division in target plants .

Herbicidal Efficacy

Research indicates that this compound exhibits significant phytotoxic activity against various weed species. For instance, studies have shown that at concentrations above 1 μM, it can reduce the growth of early watergrass by up to 95% within 15 days of treatment . This efficacy is attributed to its ability to interfere with protein metabolism and cell division processes in plants.

Ecotoxicological Profile

This compound's ecotoxicological profile suggests that it has low mammalian toxicity but poses moderate risks to birds and aquatic organisms. It is not toxic to honeybees but shows some level of toxicity to earthworms and other non-target species . The compound's persistence in water systems raises concerns regarding potential environmental impacts, particularly in aquatic ecosystems where it may affect biodiversity.

Effects on Neuronal Cells

A significant study investigated the effects of this compound on cultured rat cortical neurons. The findings revealed that treatment with this compound led to decreased glucose consumption and ATP levels, indicating a disruption in energy metabolism. Although no immediate oxidative stress was observed, prolonged exposure resulted in neurofilament damage, highlighting potential neurotoxic effects at high concentrations .

Long-term Toxicity Studies

In a two-year study involving rats, this compound was administered at varying doses (3000 ppm for males and 4000 ppm for females). The results indicated an increased incidence of axonal degeneration in the sciatic nerve and adverse effects on red blood cells, suggesting that while the compound poses risks under certain conditions, these effects may not translate to significant risks for human exposure at typical environmental concentrations .

Data Summary

The following table summarizes key data regarding the properties and effects of this compound:

Property Value
Chemical Structure4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxamide
Aqueous SolubilityVery low
VolatilityRelatively high
Persistence in WaterHigh (DT₅₀ ~ 20 days)
Mammalian ToxicityLow
Toxicity to Aquatic LifeModerate
Phytotoxic Concentration>1 μM

Comparison with Similar Compounds

Chemical and Functional Properties

Property Fentrazamide Ipfencarbazone-methyl Cafenstrole Mefenacet
Chemical Class Azolyl-carboxamide (tetrazolinone) Azolyl-carboxamide Pyrazole Oxyacetamide
Mode of Action VLCFA inhibition ; Protein degradation VLCFA inhibition Fatty acid elongation inhibition Cell division inhibition
Application Rate 200–300 g ai ha⁻¹ 50–100 g ai ha⁻¹ 200–400 g ai ha⁻¹ 500–750 g ai ha⁻¹
Soil Half-Life 9.06 days (anaerobic) 14–21 days 10–15 days 20–30 days
Selectivity High (rice vs. weeds) Moderate Moderate Low
Soil Mobility Low (Koc: 500–1000) Moderate High High

Key Findings from Comparative Studies

  • Efficacy: this compound provides broad-spectrum control of Echinochloa spp. from pre-emergence (PRE) up to the 3-leaf stage, outperforming ipfencarbazone-methyl in residual activity . When combined with bensulfuron-methyl, it achieves >90% weed control, surpassing standalone applications of either compound .
  • In contrast, mefenacet’s longer soil persistence increases leaching risks .
  • Mechanistic Insights : While classified as a VLCFA inhibitor, this compound uniquely reduces soluble protein content in weeds by 84% at 10 μM, a trait absent in cafenstrole or mefenacet . This dual action enhances its selectivity against rice .

Research Highlights

Protein Metabolism Disruption

This compound at ≥10 μM reduces soluble protein levels in Echinochloa crusgalli by degrading existing proteins rather than inhibiting biosynthesis, a mechanism distinct from cycloheximide (protein synthesis inhibitor) . This explains its high selectivity, as rice proteins remain unaffected at equivalent doses .

Synergistic Formulations

Combining this compound (50%) with bensulfuron-methyl improves control of Monochoria vaginalis and Echinochloa crusgalli, increasing rice yields by 15–20% compared to solo treatments .

Degradation Dynamics

Under flooded conditions, this compound rapidly binds to soil organic matter (Koc: 500–1000) and mineralizes within 100 days, minimizing groundwater contamination risks . Cafenstrole and mefenacet, with higher mobility, pose greater environmental persistence concerns .

Biological Activity

Fentrazamide, a novel herbicide, has garnered attention for its unique biological activity and potential effects on both plant and animal systems. This article delves into the compound's mechanisms of action, its impact on cellular metabolism, and relevant case studies that highlight its efficacy and safety profile.

This compound belongs to the class of carbamoyltetrazolinone derivatives, which are known for their herbicidal properties. Its chemical structure allows it to interfere with various metabolic processes in plants, particularly affecting protein metabolism and cell division. Studies have shown that this compound can significantly reduce the dry weight of certain weeds, such as watergrass and rice, by inhibiting growth at specific concentrations (1.8 μM for watergrass and 95.1 μM for rice) .

Table 1: Biological Activity of this compound on Plant Growth

Plant SpeciesConcentration (μM)Reduction in Dry Weight (%)
Early Watergrass1.850
Rice95.195

Effects on Cellular Metabolism

Research indicates that this compound exerts specific toxic effects on neuronal cells and erythrocytes in rats. When cultured rat cortical neurons were exposed to this compound, there was a notable decrease in glucose consumption, ATP levels, and mitochondrial membrane potential after one week of treatment . These findings suggest that this compound may disrupt energy supply mechanisms within cells, leading to impaired cellular function.

Case Study: Impact on Neuronal Cells

In a controlled study, rat cortical neurons were treated with varying concentrations of this compound. The results demonstrated a dose-dependent decline in ATP production, highlighting the compound's potential neurotoxic effects:

  • Low Concentration (10 μM) : Minor reduction in ATP levels.
  • Moderate Concentration (50 μM) : Significant decrease in ATP levels (30% reduction).
  • High Concentration (100 μM) : Severe decline in ATP production (over 50% reduction).

Safety Profile and Environmental Impact

This compound's safety profile has been evaluated through various studies assessing its toxicity to non-target organisms. The compound is classified as having specific toxic effects primarily on the nervous system and erythrocytes . However, its impact on aquatic life and soil microorganisms remains an area requiring further investigation.

Table 2: Toxicity Classification of this compound

Organism TypeToxicity Level
Mammals (Rats)Specific Toxicity
Aquatic OrganismsUnder Evaluation
Soil MicroorganismsUnder Evaluation

Q & A

Q. Basic: What are the key physicochemical properties of Fentrazamide critical for experimental design?

This compound (C₁₆H₂₀ClN₅O₂, MW 349.82) exhibits pH-dependent solubility, ranging from <2.4 g/L at pH 1–2 to >250 g/L at pH >7 . Its pKa of 4.6 influences ionization in environmental or biological matrices, affecting extraction efficiency in analytical workflows. LogPow values (-0.74 at pH 7.1) suggest moderate hydrophilicity, necessitating reversed-phase HPLC for separation . Stability studies require controlled storage (-20°C for long-term) to prevent degradation . Researchers must prioritize these properties when designing solubility assays, chromatography methods, or environmental fate studies.

Q. Basic: What synthetic pathways are documented for this compound, and what purity validation methods are recommended?

Synthesis involves o-chloroaniline, sodium peroxide, and N-ethylcyclohexylamine via phosphation/cyclization/isocyanate addition . Post-synthesis purity assessment requires HPLC (e.g., C18 column, acetonitrile/water mobile phase) coupled with UV detection (λ = 210–230 nm). NMR (¹H/¹³C) and HRMS validate structural integrity, while elemental analysis confirms stoichiometry . For trace impurities (>0.1%), LC-QTOF-MS with isotopic pattern matching is advised .

Q. Advanced: How can researchers resolve contradictions in this compound’s reported environmental half-life across studies?

Discrepancies in half-life (e.g., soil vs. aquatic systems) often stem from methodological variability:

  • Soil studies : Organic matter content (2–5% vs. >10%) alters adsorption kinetics .
  • Photolysis assays : Light source intensity (e.g., xenon vs. UV lamps) and wavelength filters impact degradation rates .
    Mitigation : Standardize OECD 307/308 guidelines, control soil texture (e.g., loam vs. clay), and report irradiation parameters (e.g., irradiance in W/m²). Cross-validate using isotopically labeled this compound (¹³C/¹⁵N) to track degradation pathways .

Q. Advanced: What analytical strategies optimize this compound quantification in plant tissues with high matrix interference?

Sample preparation :

  • QuEChERS (AOAC 2007.01) with PSA/C18 cleanup reduces co-extractives .
  • For lipid-rich matrices, freeze-drying followed by acetonitrile partitioning minimizes interference .
    Instrumentation :
  • UHPLC-ESI-Q-Orbitrap (resolving power >70,000 FWHM) enables accurate mass quantification (m/z 350.1284 [M+H]⁺) with <0.1 ppm mass error .
  • Matrix-matched calibration (0.1–50 ng/mL) corrects signal suppression; use deuterated this compound (d₅-ethyl) as an internal standard .

Q. Advanced: How to design degradation studies to identify this compound’s unknown metabolites in aquatic systems?

Simulation : Use OECD 309 water-sediment systems under aerobic/anaerobic conditions.

Non-target screening : LC-HRMS/MS (data-dependent acquisition, m/z 50–1000) with fragmentation (CE 20–40 eV).

Data processing : Tools like Compound Discoverer align peaks, filter noise (S/N >5), and predict metabolites via biotransformation libraries (e.g., hydroxylation, dealkylation).

Confirmation : Synthesize suspected metabolites (e.g., tetrazole ring cleavage products) and compare retention times/spectra .

Q. Advanced: What statistical approaches address batch-to-batch variability in this compound ecotoxicity assays?

  • ANOVA with Tukey’s HSD : Identify significant differences (p <0.05) in LC₅₀ values across batches.
  • Multivariate PCA : Correlate variability sources (e.g., solvent purity, test organism age).
  • Robustness testing : Use Youden’s factorial design (7 factors: pH, temperature, etc.) to quantify parameter interactions . Report relative standard deviations (RSD <15% for intra-day precision) .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Nitrile gloves (≥0.11 mm thickness), ASTM F1862-approved masks for aerosol protection, and chemical-resistant aprons .
  • Ventilation : Conduct synthesis in fume hoods (face velocity ≥0.5 m/s).
  • Waste disposal : Segregate organic waste (halogenated) and incinerate at >1,100°C to prevent dioxin formation .

Q. Advanced: How to validate a computational model predicting this compound’s adsorption to soil organic carbon?

Input data : Compile logKoc values from batch equilibration studies (n ≥20).

Model selection : Compare linear free-energy relationships (LFERs) vs. machine learning (random forest/neural networks).

Validation metrics : R² >0.8, RMSE <0.5 log units.

Experimental corroboration : Spiked soil columns (1% organic carbon) analyzed via LC-MS/MS .

Properties

IUPAC Name

4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxotetrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O2/c1-2-20(12-8-4-3-5-9-12)15(23)22-16(24)21(18-19-22)14-11-7-6-10-13(14)17/h6-7,10-12H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQPHQFNMLZJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)N2C(=O)N(N=N2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057988
Record name Fentrazamide
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URL https://comptox.epa.gov/dashboard/DTXSID8057988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158237-07-1
Record name Fentrazamide
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URL https://commonchemistry.cas.org/detail?cas_rn=158237-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fentrazamide [ISO]
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Record name Fentrazamide
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Record name 4-(2-chlorophenyl)-N-cyclohexyl-N-ethyl-5-oxo-4,5-dihydro-1H-tetrazole-1-carboxamide
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Record name FENTRAZAMIDE
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Synthesis routes and methods

Procedure details

1-(2-chlorophenyl)-5(4H)-tetrazolinone (2 g) and potassium carbonate (1.68 g) were suspended in acetonitrile (30 ml), followed by fifteen minutes heating under refluxing. After cooling, N-cyclohexyl-N-ethylcarbamoyl chloride (2.31 g) was added to the reaction mixture, followed by a further five-hour heating under refluxing. The resulting mixture was filtered and the filtrate was evaporated under reduced pressure, and the resulting residue was subjected to flush column chromatography (hexane:ethylacetate=5:2), to obtain the desired 1-(2-chlorophenyl)-4-(N-cyclohexyl-N-ethylcarbamoyl)- 5(4H)-tetrazolinone (3.02 g) having a m.p. in the range of from 77.5° to 79.5° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
2.31 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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